molecular formula C16H15ClFN3O B2819821 (2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034508-88-6

(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2819821
CAS RN: 2034508-88-6
M. Wt: 319.76
InChI Key: PWLSCISYOQYKEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters . This is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues

Research on isomorphous structures like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone demonstrates the chlorine-methyl exchange rule, highlighting the structural and electronic effects of halogen substitution in heterocyclic compounds (Swamy et al., 2013). Such studies provide insights into the synthesis and characterization of complex heterocycles, potentially applicable for the target compound.

Synthesis and Biological Screening of Fluorinated Pyrazoles

Investigations into the synthesis and biological activity of fluorine-substituted pyrazolyl benzoxazoles, like the conversion of 3-Formylchromone to various pyrazole derivatives and their subsequent biological screening, suggest methodologies for synthesizing and evaluating the biological activities of similar compounds (Jadhav, Nikumbh, & Karale, 2015). This work indicates the potential for related compounds to undergo systematic synthesis and biological evaluation.

Light-Induced Cycloaddition for Pyrazole-Fused Quinones

A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition reveals a green and efficient method to synthesize pyrazole-fused quinones (He et al., 2021). This research highlights advanced synthetic techniques that could be adapted for synthesizing and understanding the reactivity of structurally complex compounds like the target molecule.

Regioselective Synthesis of Pyrazole Derivatives

A regioselective synthesis approach for pyrazole derivatives through 1,3-dipolar cycloaddition showcases methodologies that might be applicable for synthesizing the target compound, focusing on achieving specific structural motifs with high selectivity (Alizadeh, Moafi, & Zhu, 2015).

Development of Precipitation-Resistant Solution Formulations

Research into the development of suitable formulations for poorly water-soluble compounds illustrates the importance of solubility and stability in the pharmacological application of complex organic molecules (Burton et al., 2012). Such studies could inform the formulation strategies for the target compound in early toxicology and clinical studies.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-11-4-2-5-12(18)15(11)16(22)20-7-8-21-14(9-20)10-3-1-6-13(10)19-21/h2,4-5H,1,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLSCISYOQYKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

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